

Technical Support Center: Synthesis of 4,6-Dihydroxypyridazine-3-carboxylic acid

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Compound of Interest

Compound Name: 4,6-Dihydroxypyridazine-3-carboxylic acid

Cat. No.: B3111355

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Welcome to the technical support guide for the synthesis of **4,6-Dihydroxypyridazine-3-carboxylic acid** (CAS 1442437-21-9). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable heterocyclic building block. The compound, with its molecular formula $C_5H_4N_2O_4$, is a highly polar molecule frequently used in the synthesis of more complex pharmaceutical intermediates.^{[1][2]} This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

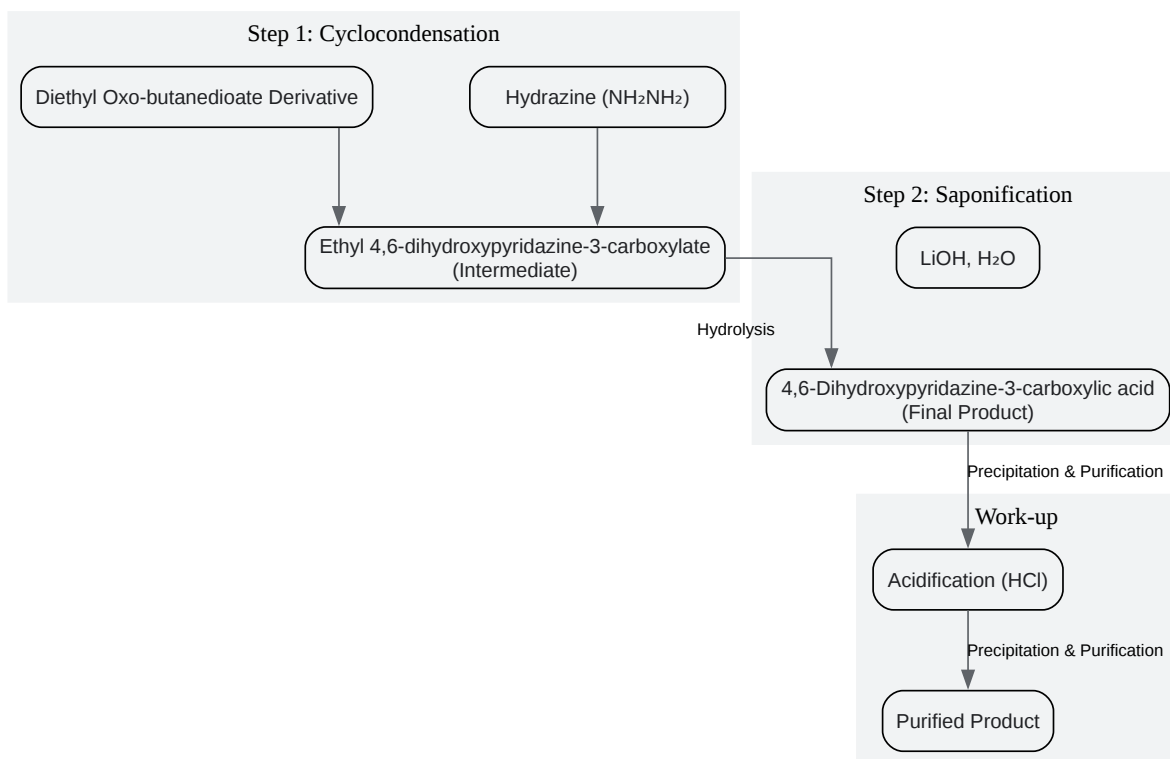
Synthesis Overview: A Two-Step Approach

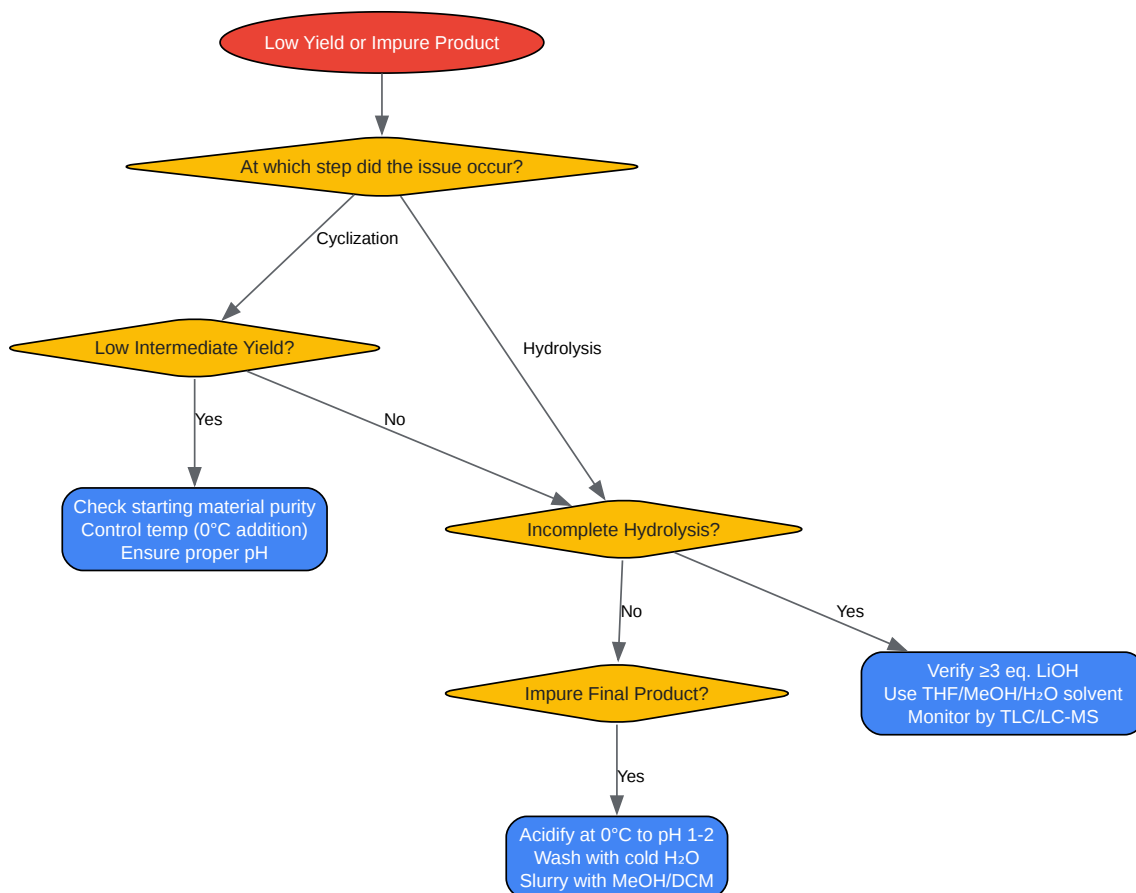
The most reliable and commonly cited pathway to **4,6-Dihydroxypyridazine-3-carboxylic acid** involves a two-step process. It begins with the formation of the pyridazine core via a cyclocondensation reaction, followed by the hydrolysis of an ester intermediate to yield the final carboxylic acid.

- **Step 1: Cyclocondensation.** This step involves the reaction of a suitable 1,4-dicarbonyl precursor with hydrazine. A common starting material is a derivative of an oxo-butanedioate, which reacts with hydrazine to form the ethyl 4,6-dihydroxypyridazine-3-carboxylate intermediate. The formation of the pyridazine ring is a classic method involving the addition of hydrazine to a 1,4-dicarbonyl system.^[3]
- **Step 2: Saponification (Ester Hydrolysis).** The ethyl ester intermediate is then hydrolyzed under basic conditions to yield the target carboxylic acid.^{[1][4]} This step is critical for

achieving high purity and must be carefully controlled to prevent side reactions.

Synthetic Workflow Diagram





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